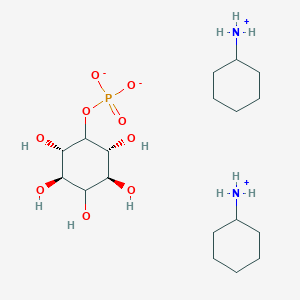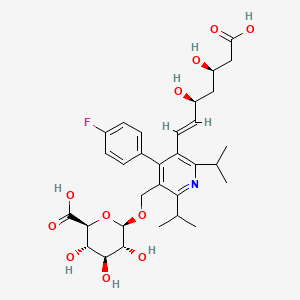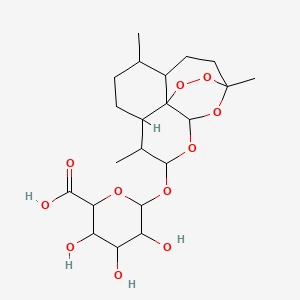
8-(Allyloxy)guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Allyloxy)guanosine is a chemical compound with the molecular formula C13H17N5O6 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of 7-allyl-8-substituted guanosines, which could be related to 8-(Allyloxy)guanosine, has been reported . A one-pot procedure for preparing certain novel 8-substituted guanosine derivatives from 7-allyl-8-thioxoguanosine has also been developed . Additionally, a late-stage alkylation at the C8-position of guanines in guanosine, GMP, GDP, and GTP, as well as late-stage functionalization of dinucleotides and single-strand oligonucleotides through a photo-mediated Minisci reaction, has been described .
Molecular Structure Analysis
The molecular structure of 8-(Allyloxy)guanosine is represented by the molecular formula C13H17N5O6 . The average mass is 339.304 Da and the monoisotopic mass is 339.117889 Da .
Applications De Recherche Scientifique
Late-Stage Alkylation of Nucleosides, Nucleotides, and Oligonucleotides
8-(Allyloxy)guanosine can be used in the late-stage alkylation of guanines in guanosine, GMP, GDP, and GTP, as well as dinucleotides and single-strand oligonucleotides (ONs) through a photo-mediated Minisci reaction . This method features excellent chemoselectivity, no necessity for pre-protection, a wide range of substrate scope, various free radical precursors, and little strand lesion .
Disease Treatment and Diagnosis
8-(Allyloxy)guanosine and its derivatives can be used in disease treatment and diagnosis after linking with suitable fluorescent compounds . They can be used as biochemical probes to study biological processes .
Anti-Tumor and Anti-Virus Drugs
Nucleoside and nucleotide analogs, such as 8-(Allyloxy)guanosine, represent a large family of anti-tumor and anti-virus drugs . For example, FDA-approved anti-Covid-19 drugs Remdesivir and Molnupiravir are part of this family .
Polymerase-Mediated Synthesis of Nucleic Acid
Nucleotides, such as 5’-triphosphates, are fundamental building blocks for the polymerase-mediated synthesis of nucleic acid . 8-(Allyloxy)guanosine can be used in this process .
Broad-Spectrum Aptamer for Acyclic Guanosine Analogues
8-(Allyloxy)guanosine can be used as a positive target to obtain broad-spectrum aptamers through Capture-SELEX technology . These aptamers can be used to detect acyclic guanosine analogues, which are a class of widely used antiviral drugs .
Detection in Poultry Animal-Derived Food
8-(Allyloxy)guanosine and its analogues can be used for efficient detection in poultry animal-derived food . This is important because these drugs are excessively used in veterinary medicine but not allowed to be used in poultry .
Mécanisme D'action
Target of Action
8-(Allyloxy)guanosine is a derivative of guanosine, a class of molecules that includes nucleotides GTP, GDP, and GMP, the nucleoside guanosine (GUO), and the nucleobase guanine . These molecules are essential for maintaining important intracellular processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . In the central nervous system (CNS), GUO acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival .
Mode of Action
8-(Allyloxy)guanosine is an antiviral and anticancer drug that inhibits DNA synthesis by inhibiting the enzyme DNA polymerase . It also inhibits the expression of genes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase .
Biochemical Pathways
8-(Allyloxy)guanosine affects the purinergic signaling pathway. The intracellular signaling pathways related to GUO effects were the first targets to be identified. It was shown that GUO’s effect on cell proliferation is dependent on cyclic AMP (cAMP) level increase . GUO also interacts with adenosine receptors, which are composed of four different GPCRs (A1R, A2AR, A2BR, and A3R) .
Pharmacokinetics
It is known that the compound is a nucleoside analog, which suggests that it may be absorbed and distributed in the body in a manner similar to other nucleosides .
Result of Action
8-(Allyloxy)guanosine exerts protective effects in several models of neurotoxicity or neurological disorders (both in vitro and in vivo) . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . GUO treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive and motor function .
Action Environment
The action of 8-(Allyloxy)guanosine can be influenced by environmental factors. For example, the compound’s safety data sheet recommends avoiding dust formation and ensuring adequate ventilation . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as air quality and temperature .
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUVSNGNEJMOBE-IOSLPCCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

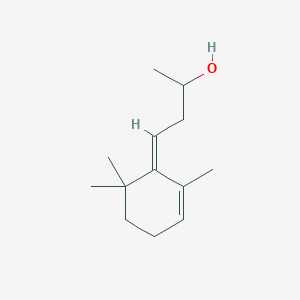
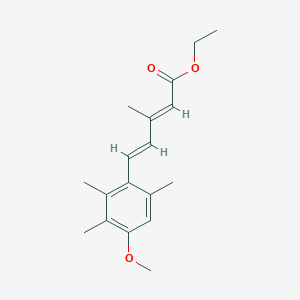

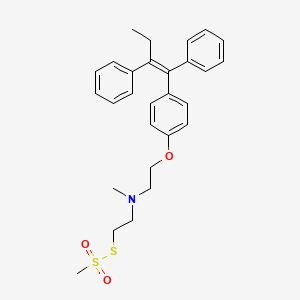
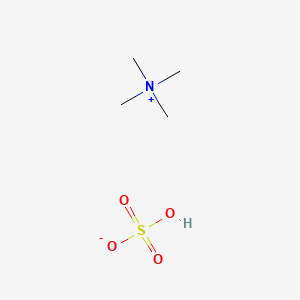
![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)
